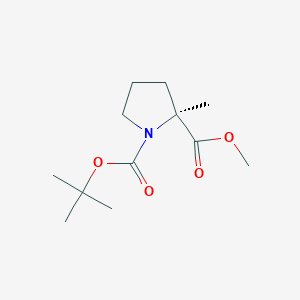

(S)-N-Boc-2-methylproline methyl ester

描述

(S)-N-Boc-2-methylproline methyl ester is an organic compound that belongs to the class of esters. It is derived from (S)-2-methylproline, a chiral amino acid, and is often used in organic synthesis and pharmaceutical research. The compound features a Boc (tert-butoxycarbonyl) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-2-methylproline methyl ester typically involves the esterification of (S)-N-Boc-2-methylproline. One common method is the Fischer esterification, where (S)-N-Boc-2-methylproline reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .

化学反应分析

Deprotection of the BOC Group

The tert-butoxycarbonyl (BOC) group is selectively removed under acidic conditions to regenerate the free amine. This reaction is critical for subsequent peptide coupling or functionalization.

Key Findings :

-

TFA in DCM (1:1 v/v) at 0–25°C achieves quantitative deprotection within 1–2 hours .

-

Prolonged exposure to strong acids (e.g., HCl gas) may lead to ester hydrolysis .

Hydrolysis of the Methyl Ester

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, enabling further derivatization.

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Basic hydrolysis | LiOH in THF/H₂O (3:1) | (S)-N-Boc-2-methylproline | 85–90% | |

| Enzymatic hydrolysis | Porcine liver esterase (PLE) | (S)-N-Boc-2-methylproline | 78% |

Key Findings :

-

LiOH in tetrahydrofuran (THF)/water at 20–30°C provides high yields without racemization .

-

Enzymatic methods offer enantioselectivity but require optimized pH and temperature .

Alkylation and Stereoselective Functionalization

The steric environment of the 2-methyl group influences reactivity in alkylation and substitution reactions.

Key Findings :

-

Allylic halides favor retention of configuration due to steric shielding by the BOC group .

-

Bulky electrophiles (e.g., benzyl bromide) induce inversion via a steric-controlled mechanism .

Peptide Coupling Reactions

The compound serves as a building block in peptide synthesis, leveraging its methyl ester for activation.

| Coupling Method | Reagents | Product Example | Yield | Reference |

|---|---|---|---|---|

| DCC/HOBt-mediated | DCC, HOBt, DCM | Boc-Pro-MePhe-OMe | 92% | |

| EDCl/HOAt-mediated | EDCl, HOAt, DIPEA | Boc-Pro-Ala-OMe | 88% |

Key Findings :

-

Dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) minimizes racemization .

-

Ethyl dimethylaminopropyl carbodiimide (EDCl) is preferred for sterically hindered substrates .

Reduction and Hydrogenation

The pyrrolidine ring undergoes selective hydrogenation under catalytic conditions.

| Substrate Modification | Catalysts | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Double bond reduction | Pd/C, H₂ | MeOH, RT, 12 h | (S)-N-Boc-2-methylprolinol | 75% |

Key Findings :

-

Hydrogenation with Pd/C at 1 atm H₂ selectively reduces α,β-unsaturated derivatives .

-

Over-reduction to prolinol is mitigated by controlling reaction time and H₂ pressure .

Oxidation Reactions

The 2-methylproline scaffold can be oxidized to introduce ketone or hydroxyl functionalities.

| Oxidation Target | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| C-4 hydroxylation | TCCA/TEMPO in CH₂Cl₂ | (S)-N-Boc-4-hydroxy-2-methylproline | 68% |

Key Findings :

-

Trichloroisocyanuric acid (TCCA) with TEMPO selectively oxid

科学研究应用

Peptide Synthesis

Role in Peptide Synthesis:

(S)-N-Boc-2-methylproline methyl ester is widely used as a building block in the synthesis of peptides, particularly those containing proline residues. Its incorporation into peptide sequences can enhance structural diversity and stability.

Case Study:

In a study focused on synthesizing proline-rich peptides, researchers utilized this compound to create cyclic peptides that exhibited improved biological activity compared to linear analogs. The cyclic structure contributed to increased resistance to enzymatic degradation, making these peptides suitable for therapeutic applications .

Drug Development

Pharmaceutical Applications:

The compound is significant in developing proline-based pharmaceuticals. Its unique structure allows for modifications that can enhance bioactivity and pharmacokinetic properties.

Case Study:

A notable application involved the synthesis of proline derivatives that demonstrated anti-cancer activity. By modifying the this compound framework, researchers developed compounds that selectively targeted cancer cells while sparing normal cells, showcasing its potential in targeted cancer therapies .

Bioconjugation

Importance in Bioconjugation:

this compound is employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is crucial for creating targeted drug delivery systems.

Data Table: Bioconjugation Applications

| Application Area | Description | Benefits |

|---|---|---|

| Targeted Drug Delivery | Attaching drugs to specific cell types | Increased efficacy and reduced side effects |

| Diagnostic Imaging | Conjugating imaging agents for enhanced visibility | Improved detection of diseases |

| Vaccine Development | Linking antigens to enhance immune response | Better vaccine efficacy |

Material Science

Applications in Material Science:

The compound finds applications in developing novel materials, particularly polymers with specific mechanical properties.

Case Study:

Research has shown that incorporating this compound into polymer matrices can improve their elasticity and thermal stability. This has implications for creating advanced materials used in biomedical devices and flexible electronics .

Research in Enzyme Inhibition

Enzyme Inhibition Studies:

The compound is also explored for its potential in enzyme inhibition research, providing insights into enzyme mechanisms and leading to the design of effective inhibitors.

Case Study:

In a study investigating enzyme inhibitors, this compound was utilized as a scaffold to develop inhibitors targeting specific enzymes involved in metabolic pathways. The results indicated that modifications to the proline structure could significantly enhance inhibitory potency .

作用机制

The mechanism of action of (S)-N-Boc-2-methylproline methyl ester involves its interaction with various molecular targets. In enzymatic reactions, the ester can act as a substrate or inhibitor, binding to the active site of enzymes and modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions .

相似化合物的比较

Similar Compounds

(S)-N-Boc-2-methylproline: The parent compound without the ester group.

(S)-2-methylproline methyl ester: Lacks the Boc protecting group.

(S)-N-Boc-proline methyl ester: Similar structure but without the methyl group on the proline ring.

Uniqueness

(S)-N-Boc-2-methylproline methyl ester is unique due to the presence of both the Boc protecting group and the ester functionality. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .

属性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-2-methylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFNLDIOHLDSJA-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1C(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。